molecular formula C26H27N3O B6120871 N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine

N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine

Cat. No. B6120871
M. Wt: 397.5 g/mol
InChI Key: ALFHSBRLQQHFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a member of the ethanamine class of compounds and is commonly referred to as BBE.

Mechanism of Action

The mechanism of action of BBE is not fully understood. However, studies have shown that it acts on several targets in the body, including the central nervous system, immune system, and cardiovascular system. It has been found to modulate the expression of various genes and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BBE has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by modulating the activity of pain receptors. Additionally, BBE has been shown to have antioxidant effects by reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

BBE has several advantages for use in lab experiments. It is readily available and can be synthesized using a relatively simple process. Additionally, it has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of BBE is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on BBE. One potential area of research is its use in the treatment of cancer. Studies have shown that BBE has anti-tumor effects, and further research is needed to determine its potential as a cancer treatment. Additionally, BBE has been shown to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of neurological disorders. Finally, BBE has been found to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of inflammatory diseases.

Synthesis Methods

BBE can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of benzyl chloride, sodium hydroxide, and other reagents. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

BBE has been the focus of several scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)-N-[(3-phenylmethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-20(26-18-28-29(21(26)2)24-13-7-4-8-14-24)27-17-23-12-9-15-25(16-23)30-19-22-10-5-3-6-11-22/h3-16,18,20,27H,17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHSBRLQQHFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.